molecular formula C16H25NO B181120 Benzamide, N,N-dibutyl-4-methyl- CAS No. 6315-11-3

Benzamide, N,N-dibutyl-4-methyl-

Cat. No. B181120
CAS RN: 6315-11-3
M. Wt: 247.38 g/mol
InChI Key: FSLKSAINLFCHGA-UHFFFAOYSA-N
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Description

Benzamide, N,N-dibutyl-4-methyl-, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder with a molecular weight of 277.4 g/mol and the chemical formula C16H25NO. This compound is commonly used in the synthesis of various organic compounds and has been studied for its potential applications in the field of medicine.

Mechanism Of Action

The exact mechanism of action of Benzamide, N,N-dibutyl-4-methyl- is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in the inflammatory response.

Biochemical And Physiological Effects

Benzamide, N,N-dibutyl-4-methyl- has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic effects and has been studied for its potential use as a pain reliever. Additionally, it has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant supplement.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzamide, N,N-dibutyl-4-methyl- in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving Benzamide, N,N-dibutyl-4-methyl-. One area of interest is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods and purification techniques for this compound could lead to improved yields and increased availability for researchers.

Synthesis Methods

The synthesis of Benzamide, N,N-dibutyl-4-methyl- can be achieved through a variety of methods. One of the most common methods is the reaction of benzoyl chloride with dibutylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound along with the production of hydrogen chloride gas. The purity of the product can be improved through various purification methods such as recrystallization.

Scientific Research Applications

Benzamide, N,N-dibutyl-4-methyl- has been extensively studied for its potential applications in the field of medicine. It has been shown to have potent anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

6315-11-3

Product Name

Benzamide, N,N-dibutyl-4-methyl-

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-dibutyl-4-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3

InChI Key

FSLKSAINLFCHGA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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